Deoxyquinine Deoxyquinine
Brand Name: Vulcanchem
CAS No.: 14528-51-9
VCID: VC20931241
InChI: InChI=1S/C20H24N2O/c1-3-14-13-22-9-7-15(14)10-17(22)11-16-6-8-21-20-5-4-18(23-2)12-19(16)20/h3-6,8,12,14-15,17H,1,7,9-11,13H2,2H3/t14-,15-,17-/m0/s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C
Molecular Formula: C20H24N2O
Molecular Weight: 308.4 g/mol

Deoxyquinine

CAS No.: 14528-51-9

Cat. No.: VC20931241

Molecular Formula: C20H24N2O

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Deoxyquinine - 14528-51-9

Specification

CAS No. 14528-51-9
Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
IUPAC Name 4-[[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline
Standard InChI InChI=1S/C20H24N2O/c1-3-14-13-22-9-7-15(14)10-17(22)11-16-6-8-21-20-5-4-18(23-2)12-19(16)20/h3-6,8,12,14-15,17H,1,7,9-11,13H2,2H3/t14-,15-,17-/m0/s1
Standard InChI Key VZRLVENHGDTDDU-UHFFFAOYSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)C[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C
SMILES COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator